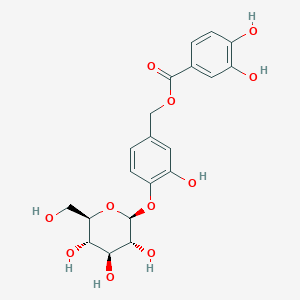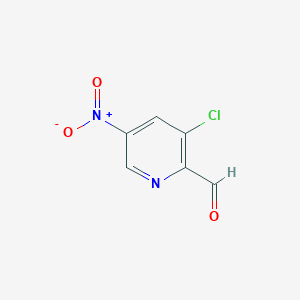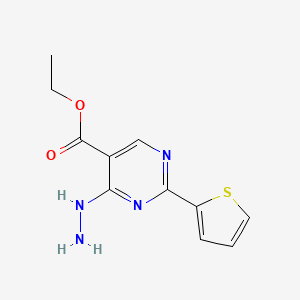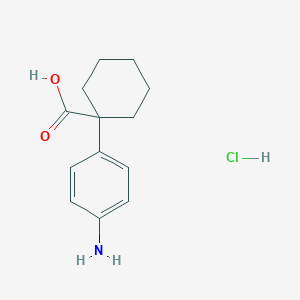![molecular formula C16H12N4O B2810007 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole CAS No. 890641-79-9](/img/structure/B2810007.png)
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in drug design and development.
Aplicaciones Científicas De Investigación
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary target of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is tubulin , a protein that is crucial for cell division . Tubulin forms microtubules, which are essential for maintaining cell structure and facilitating cell division. Inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase . The inability to complete cell division triggers apoptosis, a process involving a series of biochemical events leading to characteristic cell changes and death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells, as evidenced by assays using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . These assays reveal characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine, a signal for phagocytic cells to engulf the dying cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the stability of the compound could be affected by storage conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole typically involves a multi-step process. One common method is the click reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The starting materials often include an azide and an alkyne, which undergo cycloaddition to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the click reaction for large-scale synthesis. This includes using water-soluble ligands to accelerate reaction rates and suppress cytotoxicity, making the process more environmentally friendly and suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
- 5-(1-aryl-1H-1,2,3-triazol-4-yl)methyl-10,11-dihydro-5H-dibenzo[b,f]azepine .
Uniqueness
What sets 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole apart is its unique combination of the triazole and isoxazole rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOUIXOHGJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2809928.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2809930.png)


![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)



